Cas no 2228707-05-7 (2,2-dimethyl-3-3-(methylsulfanyl)phenylpropan-1-amine)

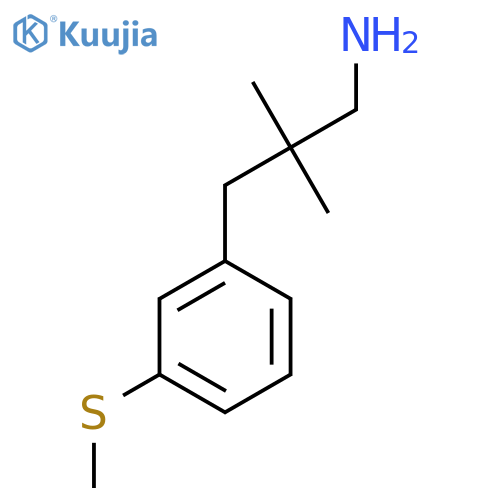

2228707-05-7 structure

商品名:2,2-dimethyl-3-3-(methylsulfanyl)phenylpropan-1-amine

2,2-dimethyl-3-3-(methylsulfanyl)phenylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-3-(methylsulfanyl)phenylpropan-1-amine

- 2228707-05-7

- EN300-1744315

- 2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine

-

- インチ: 1S/C12H19NS/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3/h4-7H,8-9,13H2,1-3H3

- InChIKey: GNYIGABLCJLVOY-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=CC=CC(=C1)CC(C)(C)CN

計算された属性

- せいみつぶんしりょう: 209.12382078g/mol

- どういたいしつりょう: 209.12382078g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 51.3Ų

2,2-dimethyl-3-3-(methylsulfanyl)phenylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1744315-0.25g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 0.25g |

$985.0 | 2023-09-20 | ||

| Enamine | EN300-1744315-0.05g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 0.05g |

$900.0 | 2023-09-20 | ||

| Enamine | EN300-1744315-0.1g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 0.1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1744315-10g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 10g |

$4606.0 | 2023-09-20 | ||

| Enamine | EN300-1744315-2.5g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 2.5g |

$2100.0 | 2023-09-20 | ||

| Enamine | EN300-1744315-10.0g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 10g |

$4606.0 | 2023-05-27 | ||

| Enamine | EN300-1744315-1.0g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 1g |

$1070.0 | 2023-05-27 | ||

| Enamine | EN300-1744315-1g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 1g |

$1070.0 | 2023-09-20 | ||

| Enamine | EN300-1744315-5.0g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 5g |

$3105.0 | 2023-05-27 | ||

| Enamine | EN300-1744315-0.5g |

2,2-dimethyl-3-[3-(methylsulfanyl)phenyl]propan-1-amine |

2228707-05-7 | 0.5g |

$1027.0 | 2023-09-20 |

2,2-dimethyl-3-3-(methylsulfanyl)phenylpropan-1-amine 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2228707-05-7 (2,2-dimethyl-3-3-(methylsulfanyl)phenylpropan-1-amine) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 61389-26-2(Lignoceric Acid-d4)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬